

what is DL-Homocysteine-d4 and its chemical structure

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Compound of Interest

Compound Name: DL-Homocysteine-d4

Cat. No.: B1145503

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An In-Depth Technical Guide to **DL-Homocysteine-d4**

Introduction

DL-Homocysteine-d4 is the deuterium-labeled form of DL-Homocysteine, a non-proteinogenic α -amino acid derived from the metabolism of methionine.[1][2] Due to its stable isotopic label, **DL-Homocysteine-d4** serves as an invaluable tool in clinical and research settings, primarily as an internal standard for the precise quantification of endogenous homocysteine in biological samples.[1] Elevated levels of homocysteine are recognized as a risk factor for cardiovascular disease, making accurate measurement critical for both research and diagnostics.[3] This guide provides a comprehensive overview of **DL-Homocysteine-d4**, its chemical properties, applications, and a typical experimental workflow for its use.

Chemical Structure and Properties

DL-Homocysteine-d4 is structurally identical to DL-homocysteine, except that four hydrogen atoms on the ethyl group have been replaced with deuterium atoms. This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Caption: Chemical structure of DL-Homocysteine-3,3,4,4-d4.

Quantitative Data Summary

The key physicochemical properties of **DL-Homocysteine-d4** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutoic acid	[4]
Synonym	DL-2-Amino-4-mercaptobutyric Acid-d4	[5][6]
Molecular Formula	C ₄ H ₅ D ₄ NO ₂ S or HSCD ₂ CD ₂ CH(NH ₂)COOH	[4][5][6][7][8]
Molecular Weight	139.21 g/mol	[5][6][7][9]
CAS Number (Labeled)	416845-90-4	[1][5][6][10]
CAS Number (Unlabeled)	454-29-5	[4][5][6]
Isotopic Purity	≥98 atom % D	[6]
Chemical Purity	>95%	[4][6]
Physical Form	Neat/Solid	[4][9]
Storage Conditions	Store refrigerated (+2°C to +8°C) or frozen (-20°C), protect from light.	[4][5][9]

Core Applications in Research and Development

The primary application of **DL-Homocysteine-d4** is as an internal standard in analytical methodologies, particularly for mass spectrometry-based quantification of total homocysteine (tHcy) in biological matrices like plasma and serum.[1][11][12] Its utility spans several research fields:

- Clinical Mass Spectrometry: For diagnosing and monitoring hyperhomocysteinemia.
- Metabolomics: As a standard for studies investigating methionine metabolism pathways.[5][9]

- Drug Development: In preclinical and clinical trials to assess the effect of therapeutic interventions on homocysteine levels.
- Biomolecular NMR: In structural and functional studies of proteins that interact with homocysteine.[5][9]

Experimental Protocol: Quantification of Total Homocysteine in Plasma

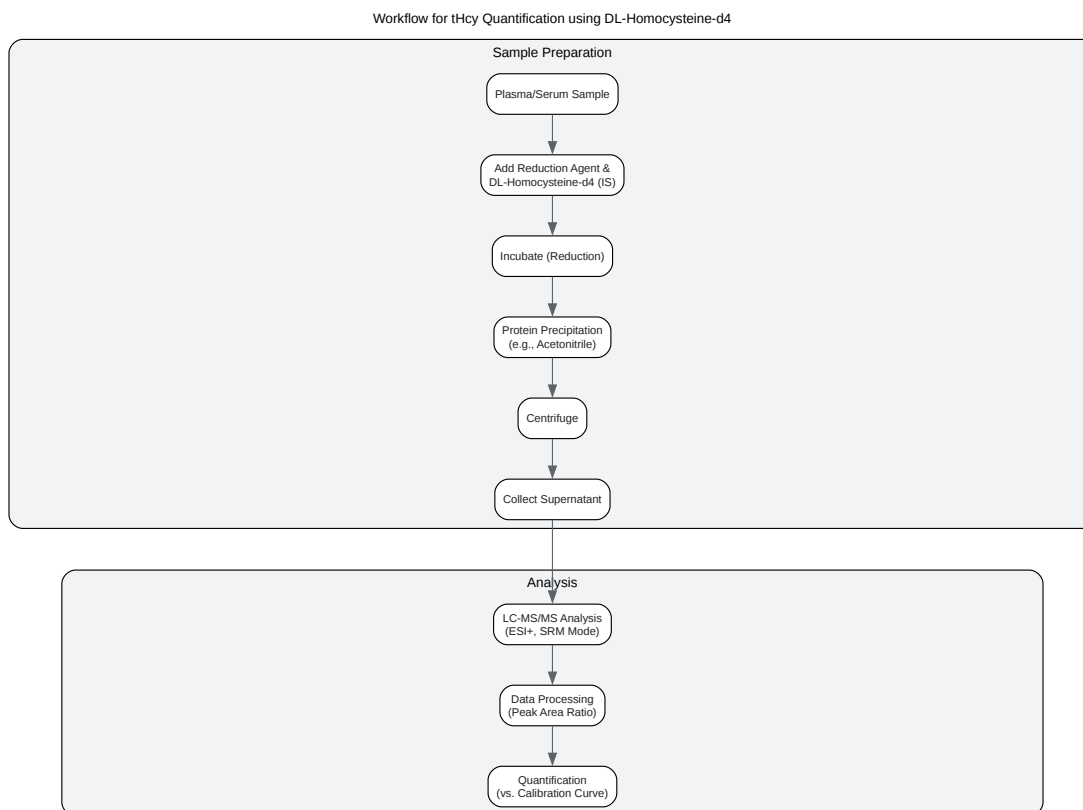
The following section details a generalized workflow for the determination of total homocysteine in human plasma for clinical research using **DL-Homocysteine-d4** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology

- Preparation of Standards: Stock solutions of DL-homocysteine and the internal standard, **DL-Homocysteine-d4**, are prepared in deionized water.[11] Calibration curves are generated by spiking a matrix (e.g., charcoal-stripped plasma) with known concentrations of homocysteine.
- Sample Preparation:
 - Reduction: In plasma, homocysteine exists in various forms: free, protein-bound, and as disulfide dimers (homocystine).[13] To measure total homocysteine, a reduction step is necessary. A 50 µL plasma or serum sample is mixed with 50 µL of a reducing agent solution (e.g., containing Tris(2-carboxyethyl)phosphine - TCEP) and 50 µL of the **DL-Homocysteine-d4** internal standard solution.[13] The mixture is incubated for approximately 5-10 minutes at room temperature to convert all forms of homocysteine to their free thiol form.[13]
 - Protein Precipitation: After reduction, proteins are precipitated by adding a solvent like acetonitrile or by using trichloroacetic acid.[11] This step is crucial to prevent clogging of the LC column and to remove interfering matrix components.
 - Centrifugation & Dilution: The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred to a new vial or microtiter

plate for analysis.[12] A final dilution with a water/formic acid mixture may be performed before injection.[12]

- LC-MS/MS Analysis:
 - Chromatography: The prepared sample is injected into an LC system, typically using a C8 or C18 reversed-phase column for separation.[11][12] An isocratic or gradient elution with a mobile phase consisting of water and acetonitrile, often containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or an acid like formic acid, is used to achieve chromatographic separation.[11][12]
 - Mass Spectrometry: The eluent is directed to a tandem mass spectrometer operating in electrospray positive ionization (ESI+) mode.[12] Detection is performed using Selected Reaction Monitoring (SRM).[11][13] The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
 - Homocysteine transition: $[M+H]^+$ m/z 136 → product ion(s)[11]
 - **DL-Homocysteine-d4** transition: $[M+H]^+$ m/z 140 → product ion(s)[11]
- Data Analysis: The peak area ratio of the analyte (homocysteine) to the internal standard (**DL-Homocysteine-d4**) is calculated. This ratio is plotted against the known concentrations of the prepared calibrators to generate a linear calibration curve.[12] The concentration of total homocysteine in the unknown samples is then determined by interpolating their peak area ratios from this curve.



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Caption: Experimental workflow for plasma total homocysteine (tHcy) analysis.

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